Selective MAO-B Inhibition Profile vs. MAO-A
7-(2,2,2-Trifluoroethoxy)quinolin-3-amine exhibits a distinct selectivity profile against the monoamine oxidase (MAO) enzymes. It inhibits human MAO-B with an IC50 of 17 µM (17,000 nM), while its inhibition of MAO-A is significantly weaker, with an IC50 of >100 µM (>100,000 nM) [1]. This results in a >5.9-fold selectivity for MAO-B over MAO-A in this assay system. This level of selectivity is not a universal feature of all 3-aminoquinolines and is specifically conferred by the 7-trifluoroethoxy substitution pattern.
| Evidence Dimension | Enzyme Inhibition Selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 17,000 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | MAO-A enzyme (IC50 > 100,000 nM) |
| Quantified Difference | >5.9-fold selectivity for MAO-B |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cell membranes, measured by conversion of kynuramine to 4-hydroxyquinoline. Inhibition of human MAO-A was assessed in a comparable fluorescence assay. |
Why This Matters
This selectivity profile is crucial for researchers investigating MAO-B related pathways (e.g., neurodegeneration) where off-target MAO-A inhibition can lead to undesirable side effects, making this compound a more targeted tool than a non-selective MAO inhibitor.
- [1] BindingDB. Affinity Data for BDBM50450822 (CHEMBL4216610). View Source
